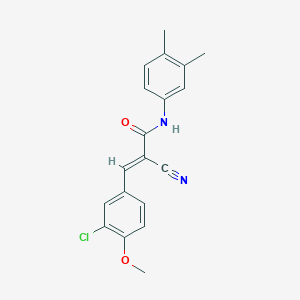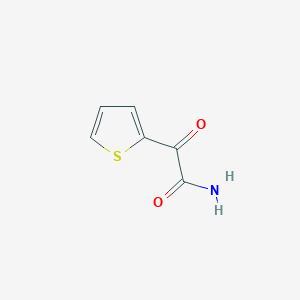![molecular formula C23H21NO4 B2361550 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid CAS No. 2411242-24-3](/img/structure/B2361550.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid is a chemical compound with the molecular formula C23H21NO4 . It has a molecular weight of 375.42 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H21NO4/c1-2-7-16(22(25)26)15-12-24(13-15)23(27)28-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,15-16,21H,7,12-14H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Hydroxy-Group Protection
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the core structure , is effective for protecting hydroxy-groups in synthesis, compatible with a range of acid- and base-labile protecting groups. It can be conveniently removed while keeping other base-labile groups intact (Gioeli & Chattopadhyaya, 1982).
Antimicrobial and Anticancer Applications
- Derivatives of fluorene, specifically 2,7-dichloro-9H-fluorene-based azetidinones, exhibit significant antimicrobial and anticancer activities, outperforming certain reference drugs in some cases (Hussein et al., 2020).
Solid-Phase Synthesis Applications
- N-Fluoren-9-ylmethoxycarbonyl derivatives are useful in the solid-phase synthesis of structurally diverse N-substituted hydroxamic acids, demonstrating the versatility of the fluorenylmethoxycarbonyl group in synthesis applications (Mellor & Chan, 1997).
Synthesis of Novel Compounds
- The compound has been synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester, demonstrating its utility in creating novel chemical entities (Le & Goodnow, 2004).
Crystal Structure Analysis
- Analysis of similar compounds, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-aspartic acid 4-tert-butyl ester, reveals distinct bond distances and angles, offering insights into the structural properties of these types of compounds (Yamada, Hashizume, & Shimizu, 2009).
Peptide Synthesis
- Fluorenylmethoxycarbonyl derivatives have been used as intermediates in peptide synthesis, aiding in the prevention of interchain association during the process (Johnson, Quibell, Owen, & Sheppard, 1993).
New Linkers for Solid Phase Synthesis
- The synthesis of fluorene-based linkers for solid-phase synthesis has been reported, highlighting their superior acid stability compared to standard options (Bleicher, Lutz, & Wuethrich, 2000).
Safety and Hazards
Mécanisme D'action
Mode of Action
The fluorenylmethoxy group in the compound is often used in the synthesis of peptides. This group acts as a protecting group for the amine functionality during peptide synthesis. The removal of this group can be conveniently achieved in dry pyridine using triethylamine, which is a significant advantage in multi-step synthesis processes.
Biochemical Pathways
The compound’s fluorenylmethoxy group suggests it may play a role in peptide synthesis
Pharmacokinetics
The compound is a crystalline solid and is stable at room temperature . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given the compound’s potential role in peptide synthesis, it may have effects on protein structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For EN300-7549314, factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in significant ways .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-7-16(22(25)26)15-12-24(13-15)23(27)28-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,15-16,21H,7,12-14H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWCDOOBQGCSRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2361469.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate](/img/structure/B2361473.png)
![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)
![methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2361475.png)
![3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2361476.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)

![2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile](/img/structure/B2361479.png)


![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)
![3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2361487.png)
![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
